1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a quinoline moiety fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 4-hydroxyquinoline with methoxy-substituted reagents under controlled conditions to introduce the methoxy group at the 6-position . The resulting intermediate is then subjected to further reactions to introduce the carbonyl and piperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Scientific Research Applications
1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the methoxy and piperidine groups.
6-Methoxyquinoline: Similar structure but without the piperidine and carboxamide functionalities.
Piperidine-4-carboxamide: Contains the piperidine and carboxamide groups but lacks the quinoline moiety.
Uniqueness
1-[(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N3O4 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
1-(6-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O4/c1-24-11-2-3-14-12(8-11)15(21)13(9-19-14)17(23)20-6-4-10(5-7-20)16(18)22/h2-3,8-10H,4-7H2,1H3,(H2,18,22)(H,19,21) |
InChI Key |
DQGYOBFQDNTIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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